molecular formula C9H8N2O B1298945 2-(4-Methylphenyl)-1,3,4-oxadiazole CAS No. 827-58-7

2-(4-Methylphenyl)-1,3,4-oxadiazole

Cat. No.: B1298945
CAS No.: 827-58-7
M. Wt: 160.17 g/mol
InChI Key: ZSAGZTDFXXUAOE-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-1,3,4-oxadiazole is a chemical compound of significant interest in medicinal chemistry and materials science research. This heterocyclic scaffold is recognized for its versatile biological activity and unique electronic properties. In pharmaceutical research, the 1,3,4-oxadiazole core is a privileged structure in anticancer agent discovery . Compounds based on this scaffold have demonstrated potent cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung adenocarcinoma) cells, by targeting crucial biological pathways . The mechanism of action for these derivatives often involves the inhibition of key enzymes such as thymidylate synthase, histone deacetylase (HDAC), and topoisomerase II, which are vital for cancer cell proliferation and survival . Some derivatives have also been shown to induce apoptosis through the mitochondrial pathway . Beyond its pharmacological potential, 1,3,4-oxadiazole derivatives are valuable in materials science due to their strong electron-accepting and charge-transporting characteristics . They are investigated as electron-transporting materials in organic light-emitting diodes (OLEDs) and other electronic devices, with structural modifications allowing for tuning of their thermal stability and electronic properties . Researchers can synthesize this compound and its analogs through well-established cyclization reactions, typically involving the dehydration of diacylhydrazide precursors . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylphenyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-7-2-4-8(5-3-7)9-11-10-6-12-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSAGZTDFXXUAOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351910
Record name 2-(4-methylphenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827-58-7
Record name 2-(4-methylphenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Computational and Theoretical Studies of 2 4 Methylphenyl 1,3,4 Oxadiazole and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) has become a important method for studying 1,3,4-oxadiazole (B1194373) derivatives, offering a balance between computational cost and accuracy. ajchem-a.comajchem-a.com These calculations provide a theoretical framework to understand and predict the behavior of these molecules at the atomic level.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

For instance, in a study of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, a related derivative, the calculated HOMO and LUMO energies were -6.5743 eV and -2.0928 eV, respectively. ajchem-a.com The relatively large energy gap suggests good kinetic stability. ajchem-a.comnih.gov A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and polarizability. nih.gov Computational studies on various 1,3,4-oxadiazole derivatives have shown that substitutions on the phenyl rings can significantly influence the HOMO-LUMO energies and the resulting energy gap, thereby tuning their electronic properties. nih.gov

Calculated HOMO-LUMO Energies and Energy Gaps for 1,3,4-Oxadiazole Derivatives (eV)
CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE)Reference
2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole-6.5743-2.09284.4815 ajchem-a.com
Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate-0.26751-0.180940.08657 nih.gov

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. ajchem-a.comajchem-a.com The MEP surface displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In studies of 1,3,4-oxadiazole derivatives, the MEP analysis consistently shows that the nitrogen atoms of the oxadiazole ring are typically the most electron-rich regions, making them susceptible to electrophilic attack. ajchem-a.comajchem-a.com The hydrogen atoms of the phenyl rings, on the other hand, exhibit positive potential. ajchem-a.com The distribution of electrostatic potential can be influenced by the presence of various substituents on the phenyl rings, which in turn affects the molecule's reactivity and intermolecular interactions.

Reactivity Prediction and Site Selectivity based on Electronic Properties

The electronic properties derived from quantum chemical calculations, such as HOMO-LUMO energies and MEP maps, are instrumental in predicting the reactivity and site selectivity of 2-(4-methylphenyl)-1,3,4-oxadiazole and its analogs. ajchem-a.comnih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive. nih.gov

Global reactivity descriptors, including electronegativity (χ), chemical potential (μ), hardness (η), and softness (S), can be calculated from the HOMO and LUMO energies to provide a quantitative measure of reactivity. nih.gov For example, a lower ionization potential, which is related to the HOMO energy, indicates a greater ability to act as an antioxidant through a single electron transfer mechanism. nih.gov The MEP map directly identifies the most probable sites for electrophilic and nucleophilic attack, guiding the understanding of reaction mechanisms. ajchem-a.com

Thermodynamic Parameters and Reaction Energetics of Oxadiazole Formation

Computational methods can be employed to study the thermodynamic parameters and reaction energetics associated with the formation of the 1,3,4-oxadiazole ring. These calculations can help to understand the stability of the final product and the feasibility of different synthetic routes. researchgate.net By calculating the energies of reactants, transition states, and products, researchers can determine the activation energies and reaction enthalpies, providing insights into the reaction mechanism and kinetics. For instance, theoretical studies have been conducted to investigate the effect of solvents on the synthesis of 1,3,4-oxadiazole-2-thiol (B52307) derivatives, supporting the experimental findings. researchgate.net

Molecular Modeling and Simulation

Beyond static quantum chemical calculations, molecular modeling and simulation techniques provide a dynamic perspective on the behavior of this compound and its derivatives.

Computational Assessment of Intramolecular and Intermolecular Interactions

Molecular modeling allows for the detailed examination of both intramolecular and intermolecular interactions that govern the structure and properties of these compounds in different environments.

Intramolecular interactions, such as the rotational barriers around single bonds, can be assessed to understand the conformational preferences of the molecule. For this compound, this would include the rotation of the p-tolyl and phenyl rings relative to the central oxadiazole ring.

Of significant interest are the intermolecular interactions, which are crucial for understanding the solid-state packing and potential for forming molecular complexes. Studies on similar 1,3,4-oxadiazole systems have revealed the importance of π-π stacking interactions between the aromatic and heteroaromatic rings. nih.govresearchgate.net These noncovalent interactions play a vital role in the crystal packing of these molecules. nih.gov Computational tools like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts. nih.gov Database surveys of the Cambridge Structural Database (CSD) have confirmed the prevalence of such interactions in a large number of 1,3,4-oxadiazole-containing crystal structures. nih.gov

Intermolecular Interactions in 1,3,4-Oxadiazole Derivatives
Type of InteractionDescriptionSignificanceReference
π-π StackingInteraction between aromatic rings (phenyl and oxadiazole).Influences crystal packing and solid-state properties. nih.govresearchgate.net
Hydrogen BondingAlthough the parent compound is not a strong hydrogen bond donor, derivatives can be designed to participate in hydrogen bonding.Crucial for specific molecular recognition and biological activity. ajchem-a.com

Quantitative Structure-Property Relationships (QSPR) for Electronic and Optical Behavior

Quantitative Structure-Property Relationship (QSPR) studies are powerful computational tools used to establish a mathematical correlation between the structural features of molecules and their physicochemical properties. In the field of materials science, QSPR models are instrumental in predicting the electronic and optical characteristics of novel organic compounds, thereby guiding the synthesis of materials with desired functionalities. For this compound and its derivatives, QSPR studies have been pivotal in understanding how modifications to their molecular structure influence their behavior, which is crucial for their application in optoelectronic devices.

Researchers employ a variety of molecular descriptors in these studies, which are numerical values that encode different aspects of a molecule's structure. These can range from simple constitutional descriptors (e.g., molecular weight) to more complex quantum-chemical parameters. By correlating these descriptors with experimentally determined or theoretically calculated properties, predictive QSPR models can be developed. nih.govresearchgate.net

A study on 1,3,4-oxadiazole derivatives developed a reliable QSPR model to predict antioxidant activity, which is intrinsically linked to electronic properties. The model identified three key descriptors that significantly contribute to the property: GATS2m (Geary autocorrelation of lag 2, weighted by mass), E3s (3D-MoRSE - Signal 3 / weighted by I-state), and R7s+ (R maximal autocorrelation of lag 7 / weighted by I-state). researchgate.net The model demonstrated that increasing atomic mass and central symmetry enhances the activity, showcasing a direct link between structural descriptors and electronic behavior. researchgate.net

Further investigations into the electronic properties of newly designed 1,3,4-oxadiazole derivatives have utilized Density Functional Theory (DFT) to calculate various molecular descriptors. nih.gov These include properties like electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and electrophilicity (ω). nih.gov Such descriptors provide deep insights into the reactivity and stability of the molecules, which are fundamental to their electronic and optical performance. For instance, a smaller ionization potential in a derivative suggests it could be an efficient antioxidant, a property governed by electron-donating ability. nih.gov

The optical properties of 1,3,4-oxadiazole derivatives have also been the subject of computational investigation. In a study of non-symmetrical oxadiazoles (B1248032), DFT calculations were used to explore their photophysical properties. bohrium.com It was found that the calculated first hyperpolarizability (β(0)), a measure of non-linear optical (NLO) response, was significantly influenced by the molecular structure. Replacing a thiophene (B33073) terminal group with a pyridine (B92270) group increased the β(0) value. bohrium.com Furthermore, extending the π-conjugated bridge of the molecule also led to an increase in hyperpolarizability, which was attributed to a decrease in the bandgap and excitation energy. bohrium.com

A combined experimental and theoretical study on 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole (B1265748) (BP-OXA) further highlights these relationships. researchgate.net The experimental optical band gap (Eg) was determined to be approximately 3.84 eV, indicating semiconductor properties. Theoretical calculations of the HOMO-LUMO energy gap, UV spectra, and other optical parameters showed good agreement with experimental data. researchgate.net The significant hyperpolarizability value calculated for BP-OXA underscores its potential for applications in NLO and photonic technologies. researchgate.net

The following table summarizes key molecular descriptors used in QSPR studies of 1,3,4-oxadiazole derivatives and the electronic or optical properties they help predict.

Interactive Data Table: QSPR Descriptors for 1,3,4-Oxadiazole Derivatives

Descriptor CategoryDescriptor ExampleProperty Predicted/CorrelatedSignificance in Electronic/Optical Behavior
Quantum-Chemical HOMO-LUMO Energy GapOptical Band Gap, ExcitabilityLower gap often correlates with easier electronic excitation and red-shifted absorption. researchgate.net
Quantum-Chemical First Hyperpolarizability (β)Non-Linear Optical (NLO) ResponseHigh values indicate strong NLO properties, useful for photonics and frequency conversion. bohrium.comresearchgate.net
Quantum-Chemical Ionization PotentialElectron-Donating AbilityLower values suggest the molecule can more easily lose an electron, relevant for charge transfer processes. nih.gov
Topological/3D GATS2m (Geary Autocorrelation)Antioxidant ActivityRelates the 3D arrangement of atoms weighted by mass to electronic-based activities. researchgate.net
Topological/3D π-Conjugation LengthExcitation Energy, HyperpolarizabilityExtending conjugation generally lowers excitation energy and can increase NLO response. bohrium.com
Constitutional Molecular WeightGeneral Physicochemical PropertiesCan influence properties indirectly through correlation with size and polarizability. nih.govresearchgate.net

In another study focusing on imidazo[1,5-a]pyridinyl 1,3,4-oxadiazole derivatives, it was observed that while the emission wavelength was not significantly affected by solvent polarity, the maximum absorption wavelength experienced a blue shift as solvent polarity increased. nih.gov This solvatochromic behavior is a direct consequence of the interaction between the molecule's electronic ground and excited states with the surrounding solvent molecules. The study also confirmed that calculated molecular orbitals showed a strong correlation with the observed absorption spectra. nih.gov

These examples demonstrate the utility of QSPR and computational studies in systematically exploring the structure-property landscape of this compound and its analogues. By identifying key structural determinants for specific electronic and optical properties, these theoretical models provide a rational basis for the design and synthesis of next-generation organic materials for advanced applications.

Reactivity and Transformation Pathways of the 1,3,4 Oxadiazole Ring System

Electrophilic Reactivity of the Oxadiazole Ring

The 1,3,4-oxadiazole (B1194373) ring is characterized by a low electron density, particularly at its carbon atoms (C2 and C5). chemicalbook.comglobalresearchonline.net This is a consequence of the inductive electron-withdrawing effect of the two pyridine-like nitrogen atoms. globalresearchonline.net As a result, direct electrophilic substitution on the carbon atoms of the 1,3,4-oxadiazole ring is exceptionally difficult and rarely observed. thieme-connect.deglobalresearchonline.net Standard electrophilic aromatic substitution reactions such as nitration and sulfonation have not been successfully achieved on the parent 1,3,4-oxadiazole ring. thieme-connect.de

While the carbon atoms are deactivated towards electrophilic attack, the nitrogen atoms of the ring are potential sites for electrophiles. rroij.com When the oxadiazole ring is substituted with electron-releasing groups, the reactivity towards electrophiles can be enhanced. globalresearchonline.netrroij.com However, such reactions are not common. Instead, electrophilic substitution is more facile on any aryl groups attached to the oxadiazole ring, as the ring itself acts as an electron-withdrawing substituent. chemicalbook.com For a compound such as 2-(4-Methylphenyl)-1,3,4-oxadiazole, electrophilic attack would be predicted to occur on the p-tolyl ring rather than the oxadiazole nucleus. The electron-donating methyl group on the phenyl ring would further activate it towards electrophilic substitution.

In some instances, the interaction with electrophiles can lead to the formation of 1,3,4-oxadiazolium salts. nih.gov

Nucleophilic Reactivity and Ring-Opening Reactions of 1,3,4-Oxadiazoles

The electron-deficient nature of the 1,3,4-oxadiazole ring makes it susceptible to nucleophilic attack, although the ring itself is generally resistant. rroij.com Nucleophilic attack is a more common mode of reactivity compared to electrophilic substitution. These reactions often lead to the cleavage of the heterocyclic ring rather than simple substitution. chemicalbook.com

The susceptibility to nucleophilic attack is heightened when a suitable leaving group is present at the C2 or C5 position. For example, halogen-substituted 1,3,4-oxadiazoles can undergo nucleophilic aromatic substitution where the halogen is displaced by a nucleophile. nih.govglobalresearchonline.net

Ring-opening reactions are a characteristic feature of the nucleophilic reactivity of 1,3,4-oxadiazoles. The addition of a nucleophile to one of the carbon atoms can initiate a cascade of bond cleavages, ultimately resulting in an acyclic product, often an acylhydrazine derivative. thieme-connect.de For instance, the reduction of 2-hexyl-5-(4-nitrophenyl)-1,3,4-oxadiazole with iron in hydrochloric acid resulted not only in the reduction of the nitro group but also in the opening of the oxadiazole ring to yield 4-amino-N'-heptanoylbenzohydrazide. This highlights the susceptibility of the ring to cleavage under certain nucleophilic (reductive) and acidic conditions.

The table below summarizes the general nucleophilic reactivity of the 1,3,4-oxadiazole ring.

Reaction TypeReactivityOutcome
Nucleophilic Substitution Low, unless a good leaving group is present.Substitution of the leaving group.
Nucleophilic Addition Favorable at C2/C5 positions.Often leads to ring-opening.
Ring-Opening Common upon nucleophilic attack.Formation of acylhydrazine derivatives.

Photochemical Transformations, Photolysis, and Cycloelimination Processes

The photochemical behavior of 1,3,4-oxadiazoles has been a subject of interest, revealing pathways to various other molecular structures. Upon irradiation, particularly with UV light, these compounds can undergo significant transformations.

A notable photochemical reaction of 2,5-disubstituted 1,3,4-oxadiazoles is cycloelimination. For example, the irradiation of 2,5-diphenyl-1,3,4-oxadiazole (B188118) in alcoholic solvents induces a heterolytic addition of the alcohol to one of the C=N bonds of the oxadiazole ring. chemicalbook.com This is followed by a cycloelimination process that fragments the ring, yielding a benzoic acid ester and a benzonitrile (B105546) imine. chemicalbook.com The benzonitrile imine is a reactive intermediate that can further react with another molecule of the starting oxadiazole. chemicalbook.com

This process can be summarized as follows:

Step 1: Photoinduced addition of a nucleophile (e.g., alcohol) to the C=N bond.

Step 2: Cycloelimination leading to ring cleavage.

Step 3: Formation of stable products and reactive intermediates.

While specific studies on the photolysis of this compound are not widely documented, it is expected to follow a similar pathway to its diphenyl analog due to structural similarities. The nature of the substituents on the phenyl rings can influence the quantum yields and the stability of the intermediates formed.

Thermal Rearrangement Reactions (e.g., Boulton-Katritzky Rearrangement Analogs)

Thermal rearrangements provide another avenue for the transformation of the 1,3,4-oxadiazole ring system. While the classic Boulton-Katritzky rearrangement is a well-documented reaction for 1,2,4-oxadiazoles, involving the rearrangement of a 3-substituted 1,2,4-oxadiazole (B8745197) to another heterocycle, analogous rearrangements for 1,3,4-oxadiazoles are not as common. idexlab.comrsc.orgnih.govbeilstein-journals.org

However, 1,3,4-oxadiazoles can be involved in other types of thermal transformations. One such example is their formation from the thermal rearrangement of other heterocyclic systems. For instance, 2,5-diaryl-1,3,4-oxadiazoles can be synthesized via the N-acylation of aryl tetrazoles with aryl aldehydes, followed by a thermal rearrangement that releases nitrogen gas and forms the stable 1,3,4-oxadiazole ring. researchgate.net

The thermal stability of the 1,3,4-oxadiazole ring is generally high, especially when substituted with aryl groups. mdpi.com This stability means that harsh conditions are often required to induce thermal rearrangements of the ring itself. When such rearrangements do occur, they typically involve cleavage of the N-N or C-O bonds within the ring, leading to the formation of more stable isomeric structures or fragmentation into smaller molecules. For instance, thermal intramolecular cyclodehydration of N,N'-diacylhydrazines is a common method to form the 1,3,4-oxadiazole ring, highlighting the thermodynamic favorability of this heterocycle under thermal conditions. nih.gov

The table below provides a comparative overview of the reactivity discussed.

Transformation TypeDriving ForceKey Features
Electrophilic Reactivity -Ring is deactivated; attack occurs on substituents.
Nucleophilic Reactivity NucleophilesRing-opening is a common pathway.
Photochemical Transformations UV IrradiationCan lead to cycloelimination and fragmentation.
Thermal Rearrangements HeatGenerally high stability; can be formed from other heterocycles via thermal reactions.

Advanced Applications of 1,3,4 Oxadiazole Scaffolds in Materials Science

Optoelectronic Materials

The electron-accepting nature of the 1,3,4-oxadiazole (B1194373) moiety makes it a crucial building block for a variety of optoelectronic materials. researchgate.net Its derivatives are widely investigated for use in conducting systems due to their favorable electronic and optical properties. researchgate.netrsc.org

Application in Organic Light-Emitting Diodes (OLEDs) as Electron Transport and Hole Blocking Layers

The electron-deficient character of the 1,3,4-oxadiazole ring makes its derivatives, particularly 2,5-diaryl-1,3,4-oxadiazoles, excellent candidates for electron-transporting materials (ETMs) and hole-blocking layers (HBLs) in OLEDs. rsc.orgacs.orgbangor.ac.uk These materials facilitate the efficient injection and transport of electrons from the cathode while preventing holes from passing through the electron transport layer to the cathode, thereby enhancing recombination efficiency in the emissive layer. The introduction of an oxadiazole-based ETM layer can significantly improve OLED performance. For instance, a bilayer OLED incorporating 2-(4-biphenyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (PBD) as the ETM was found to be 104 times more efficient than a similar device without it. acs.org

The effectiveness of these materials is often enhanced by blending them with emissive polymers. Research on hybrids of 2,5-diaryl-1,3,4-oxadiazole and fluorene (B118485) has demonstrated that increasing the concentration of the oxadiazole-based electron transport compound within a poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV) emissive layer leads to a significant increase in external quantum efficiencies. capes.gov.br In some cases, efficiencies improved by more than two orders of magnitude compared to pure MEH-PPV devices. capes.gov.br Further enhancements have been achieved by adding a PEDOT:PSS layer, with devices reaching efficiencies of approximately 0.4% at a current density of 30 mA cm⁻². rsc.org

Device ConfigurationElectron Transport Material (ETM)Performance MetricValue
Bilayer OLED2-(4-biphenyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (PBD)Efficiency Improvement vs. no ETM104x
ITO/PEDOT:PSS/MEH-PPV–ETM Blend/Al2,7-bis{4-[2-(4-dodecyloxyphenyl)-1,3,4-oxadiazol-5-yl]phenyl}-spirobifluorene (13)External Quantum Efficiency @ 30 mA cm⁻²~0.4%

Role in Organic Photovoltaics (OPVs)

In the realm of solar energy, 1,3,4-oxadiazole derivatives have been explored for their utility in organic photovoltaics, including perovskite solar cells and dye-sensitized solar cells (DSSCs). nih.govresearchgate.net Their versatility allows them to function as either electron-transporting or hole-transporting materials depending on the molecular design. researchgate.net

A novel hole-transport material (HTM) based on the 1,3,4-oxadiazole moiety demonstrated notable performance in CH₃NH₃PbBr₃ perovskite solar cells. nih.gov Possessing a deep Highest Occupied Molecular Orbital (HOMO) level, this material, referred to as H1, facilitated efficient charge extraction, leading to a power conversion efficiency (PCE) of 5.8%. This outperformed the standard reference HTM, Spiro-OMeTAD, which achieved an efficiency of 5.1% under identical conditions. nih.gov

Solar Cell Type1,3,4-Oxadiazole RoleSpecific Compound/MoietyPower Conversion Efficiency (PCE)
Perovskite Solar CellHole-Transport MaterialOxadiazole-based HTM (H1)5.8%
Dye-Sensitized Solar Cell (DSSC)π-spacer in PhotosensitizerAnthracene-oxadiazole2.58%

Use as Laser Dyes, Optical Brighteners, and Scintillators

The inherent optical properties of 1,3,4-oxadiazole derivatives, such as strong fluorescence, make them suitable for a range of specialized optical applications. researchgate.net The electron-accepting nature of the diazole fragment within the 1,3,4-oxadiazole structure contributes to their application as laser dyes, optical brighteners, and scintillators. researchgate.net Their high thermal and chemical stability is a significant advantage in these applications, ensuring material longevity and consistent performance. researchgate.net

Certain 2,5-disubstituted 1,3,4-oxadiazole derivatives are noted for their use as optical brighteners, which function by absorbing ultraviolet light and re-emitting it in the blue region of the visible spectrum, causing materials to appear whiter and brighter. researchgate.net The photophysical processes of fluorene derivatives containing 1,3,4-oxadiazole moieties have been studied, revealing blue and blue-violet light emission, which is a desirable characteristic for these applications. researchgate.net

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The nitrogen atoms in the 1,3,4-oxadiazole ring act as effective coordination sites, making these compounds excellent ligands for forming complexes with a wide range of metal ions. nih.govresearchgate.net This has led to their extensive use in coordination chemistry for the synthesis of discrete metal complexes and extended structures like coordination polymers and metal-organic frameworks (MOFs). nih.govnih.gov

1,3,4-Oxadiazole as a Ligand in Metal Complexes

The 1,3,4-oxadiazole scaffold is a versatile building block for creating ligands that coordinate with metal ions, particularly transition metals. nih.gov The coordination enhances the intrinsic properties of the organic ligand, leading to complexes with interesting optoelectronic and luminescent characteristics. nih.govresearchgate.net The synthesis of these complexes typically involves the reaction of a 1,3,4-oxadiazole derivative with a metal salt in a suitable solvent. edu.krdanjs.edu.iq

For example, ligands such as 2,5-bis(3-pyridyl)-1,3,4-oxadiazole (B91618) and 2,5-bis(4-pyridyl)-1,3,4-oxadiazole (B92651) have been used to synthesize complexes with Co(II), Ni(II), and Cu(II). nih.gov Similarly, a ligand like 2-thioacetic-5-phenyl-1,3,4-oxadiazole has been shown to form tetrahedral complexes with Ni(II), Zn(II), Cd(II), and Sn(II), and a square planar complex with Cu(II). anjs.edu.iq The resulting metal complexes often exhibit unique geometries and properties that are distinct from the free ligands. nih.gov

Design and Synthesis of Coordination Polymers

Bridging ligands containing two or more 1,3,4-oxadiazole units or other coordinating groups are instrumental in the design and synthesis of coordination polymers. These polymers are extended networks of metal ions linked by organic ligands, and their dimensionality (1D, 2D, or 3D) can be controlled by the geometry of the ligand and the coordination preference of the metal ion. acs.orgnih.gov

The group of Miao Du was among the first to systematically explore pyridyl-substituted 1,3,4-oxadiazoles as building blocks for coordination polymers. nih.gov For instance, the reaction of 2,5-bis(4-pyridyl)-1,3,4-oxadiazole (L1) with zinc nitrate (B79036) resulted in a 2D coordination polymer with a brick-wall-like structure. acs.org The reaction of 2,5-bis(3-pyridyl)-1,3,4-oxadiazole (L2) with zinc and copper nitrates yielded novel bimetallic macrocyclic complexes. acs.org These coordination polymers and macrocycles can exhibit interesting properties, such as solid-state luminescence, making them promising materials for sensors and other functional applications. acs.orgsigmaaldrich.com

LigandMetal IonResulting StructureDimensionality
2,5-bis(4-pyridyl)-1,3,4-oxadiazoleZn(II)Brick-wall network2D Polymer
2,5-bis(3-pyridyl)-1,3,4-oxadiazoleZn(II)Bimetallic macrocycle0D Complex
2,5-bis(3-pyridyl)-1,3,4-oxadiazoleCu(II)Bimetallic macrocycle0D Complex
2,5-bis(4-pyridyl)-1,3,4-oxadiazoleAg(I)Coordination Polymer1D, 2D, or 3D

Supramolecular Chemistry and Crystal Engineering of 2-(4-Methylphenyl)-1,3,4-oxadiazole

The spatial arrangement of molecules in the solid state, governed by a delicate balance of intermolecular forces, dictates the macroscopic properties of materials. In the realm of 1,3,4-oxadiazole derivatives, the principles of supramolecular chemistry and crystal engineering are harnessed to design materials with tailored functionalities. The compound this compound, also known as 2-phenyl-5-(p-tolyl)-1,3,4-oxadiazole, serves as an exemplary case study to understand how non-covalent interactions and substituent effects direct its solid-state architecture.

Exploration of Non-Covalent Interactions in Crystal Packing

The crystal structure of this compound reveals a sophisticated network of non-covalent interactions that are crucial in defining its packing motif. The molecule itself possesses a near-planar geometry, which facilitates efficient packing in the crystal lattice. The phenyl and tolyl rings are only slightly inclined with respect to the central 1,3,4-oxadiazole ring, with dihedral angles of 3.8(3)° and 8.3(2)°, respectively. nih.govnih.govresearchgate.net This planarity is a key factor that allows for the formation of extensive π–π stacking interactions.

In the crystal, adjacent molecules arrange in a parallel fashion, forming stacks along the nih.gov crystallographic direction. nih.govnih.govresearchgate.net These stacks are primarily stabilized by offset π–π interactions between the electron-deficient oxadiazole ring and the electron-rich phenyl and tolyl rings of neighboring molecules. The centroid-centroid distances for these interactions are 3.629(2) Å and 3.723(2) Å, indicative of significant attractive forces. nih.govnih.govresearchgate.net

Interaction TypeParticipating GroupsGeometric Parameters (where available)Contribution to Crystal Packing
π–π StackingOxadiazole ring with adjacent phenyl and tolyl ringsCentroid-centroid distances: 3.629(2) Å and 3.723(2) ÅPrimary driving force for the formation of molecular stacks along the nih.gov direction.
C—H⋯π InteractionsTolyl methyl H atoms with adjacent tolyl π-system-Contributes to the cohesion between π-stacked columns.
C—H⋯N Hydrogen BondsAromatic C-H donors and oxadiazole nitrogen acceptors-Links the herringbone sheets, providing further stability to the 3D structure.

Directed Self-Assembly of Oxadiazole Derivatives

Directed self-assembly is a powerful strategy to construct well-defined supramolecular architectures from molecular components. This process relies on the specific and directional nature of non-covalent interactions to guide the spontaneous organization of molecules into desired arrangements. While the principles of self-assembly are evident in the crystal packing of this compound through the interplay of π–π stacking and hydrogen bonding, specific studies focusing on the directed self-assembly of this particular compound into more complex, pre-designed supramolecular structures are not extensively documented in the reviewed literature. The inherent interactions observed in its crystal structure, however, suggest its potential as a building block for such endeavors. For instance, modification of the phenyl or tolyl rings with additional functional groups capable of forming stronger and more directional interactions, such as hydrogen bond donors/acceptors or metal-coordinating moieties, could be a viable strategy to achieve controlled self-assembly in solution or on surfaces.

Influence of Substituents on Crystal Architecture and Polymorphism

The near-planar conformation of the molecule is a critical feature of its crystal architecture. nih.govnih.govresearchgate.net This planarity, which facilitates the observed π-stacking, is influenced by the electronic and steric effects of the substituents. The methyl group, being relatively small, does not impose significant steric hindrance that would force the tolyl ring out of planarity with the central oxadiazole ring.

Q & A

Q. What are the common synthetic routes for 2-(4-Methylphenyl)-1,3,4-oxadiazole derivatives, and how do reaction conditions influence yields?

The most widely used method involves cyclization of hydrazide precursors with carboxylic acids or their derivatives in the presence of dehydrating agents like POCl₃. For example, nicotinoyl hydrazide cyclized with 4-methylbenzoic acid using POCl₃ yields 2-(3-pyridyl)-5-(4-methylphenyl)-1,3,4-oxadiazole . Microwave-assisted synthesis can enhance reaction efficiency, reducing time from hours to minutes while maintaining purity (e.g., 95% yield for 2-amino derivatives under microwave irradiation) . Substituents on the phenyl ring and choice of solvent (e.g., ethanol vs. DMF) significantly impact yields, with electron-withdrawing groups often requiring harsher conditions .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound derivatives?

  • 1H/13C NMR : Aromatic protons in the 4-methylphenyl group resonate at δ 7.2–7.8 ppm, while oxadiazole ring protons appear as singlets (δ 8.0–8.5 ppm) .
  • X-ray crystallography : Reveals planarity of the oxadiazole ring and intermolecular interactions. For example, N–H⋯N hydrogen bonds in 2-amino-5-(4-methylphenyl)-1,3,4-oxadiazole create a 3D network, influencing packing and stability .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 188 for C₉H₉N₃O) confirm molecular weight .

Q. How is the antimicrobial activity of these derivatives evaluated, and what are standard protocols?

Activity against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli) bacteria is tested via agar diffusion assays , with inhibition zones compared to streptomycin or ampicillin. For example:

CompoundZone of Inhibition (mm)
2-(4-Chlorophenyl)-5-(4-methylphenyl) derivative25 (vs. E. coli)
2-Amino derivative22–25 (vs. S. aureus)
Minimum inhibitory concentrations (MICs) are determined using broth dilution, with active compounds typically showing MICs ≤ 25 µg/mL .

Advanced Research Questions

Q. How can synthetic protocols be optimized to enhance regioselectivity and purity in unsymmetrical 1,3,4-oxadiazole derivatives?

  • Substituent-directed cyclization : Electron-donating groups (e.g., methyl) on the phenyl ring favor cyclization at the 5-position due to resonance stabilization .
  • Protecting groups : Temporary protection of reactive sites (e.g., -NH₂) prevents side reactions during multi-step syntheses .
  • High-throughput screening : Automated platforms optimize solvent/base combinations (e.g., POCl₃ in DMF vs. SOC₁₂ in THF) for >90% purity .

Q. How do structural contradictions in reported bioactivity data arise, and how can they be resolved?

Discrepancies in antimicrobial efficacy often stem from:

  • Substituent effects : 2-(4-Chlorophenyl)-5-(4-methylphenyl) derivatives show higher activity (MIC = 12.5 µg/mL) than nitro-substituted analogs (MIC = 50 µg/mL) due to enhanced lipophilicity .
  • Assay variability : Standardization using CLSI guidelines and internal controls (e.g., miconazole for antifungal assays) reduces false positives .

Q. What computational strategies predict the binding affinity of this compound derivatives to microbial targets?

  • Molecular docking : AutoDock Vina simulations reveal that 2-(4-chlorophenyl) derivatives bind E. coli DNA gyrase with ΔG = -9.2 kcal/mol, correlating with experimental MIC values .
  • QSAR models : Hammett constants (σ) for substituents correlate with bioactivity ( = 0.85), guiding rational design .

Q. What safety precautions are critical when handling these compounds in laboratory settings?

  • GHS hazards : Category 2 skin/eye irritation (H315/H319) and acute oral toxicity (H302) require PPE (gloves, goggles) and fume hoods .
  • Waste disposal : Incineration at >800°C ensures decomposition of aromatic byproducts .

Q. How do crystallographic studies inform the design of derivatives with enhanced thermal stability?

Single-crystal analyses show that π-π stacking between phenyl rings and hydrogen bonding (e.g., N–H⋯O in 2-amino derivatives) increases melting points (mp = 121–123°C) and thermal resilience .

Q. What role do substituents play in modulating the antifungal vs. antibacterial activity of these compounds?

  • Antifungal specificity : 2-(4-Nitrophenyl) derivatives inhibit C. albicans (MIC = 6.25 µg/mL) via ergosterol biosynthesis disruption, while 4-methyl groups enhance bacterial membrane penetration .
  • Synergistic effects : Co-administration with fluconazole reduces A. niger growth by 80% .

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